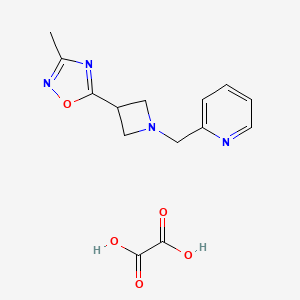
3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has shown that derivatives of 1,2,4-oxadiazole, including compounds structurally related to 3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, exhibit significant antimicrobial activities. For instance, Desai and Dodiya (2014) synthesized a series of compounds containing the 1,3,4-oxadiazole motif and evaluated their antibacterial and antifungal activities, highlighting the potential of these compounds in antimicrobial therapy (Desai & Dodiya, 2014). Similarly, El-Sayed et al. (2008) synthesized new N- and S-substituted 1,3,4-oxadiazole derivatives, exploring their chemical structures and potential applications in combating microbial infections (El‐Sayed et al., 2008).
Anticancer Applications
The synthesis and evaluation of 1,3,4-oxadiazole derivatives for their anticancer properties have also been a significant area of research. Studies have demonstrated that these compounds exhibit promising anticancer activities, suggesting their potential as therapeutic agents against various cancer types. For example, research by Redda and Gangapuram (2007) explored the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines and their evaluation as anticancer agents, revealing moderate cytotoxicity against breast cancer cell lines (Redda & Gangapuram, 2007).
Anti-inflammatory Applications
Furthermore, Kumar and Rajput (2009) synthesized newer quinazolin-4-one derivatives containing the 1,3,4-oxadiazole moiety, assessing their anti-inflammatory activities. Their findings suggest these compounds as potential anti-inflammatory agents, contributing to the development of novel therapeutic strategies for inflammation-related disorders (Kumar & Rajput, 2009).
Coordination Chemistry and Material Science
The compound and its derivatives have also found applications in coordination chemistry and material science. Ding et al. (2017) designed and synthesized coordination polymers with oxadiazol-pyridine ligands, demonstrating their structural diversities and potential applications in luminescent sensing and other material science applications (Ding et al., 2017).
Direcciones Futuras
: Siwach, A., & Verma, P. K. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link : Pandey, A., et al. (2020). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Link : American Elements. (n.d.). Pyridines. Link : 爱化学. (n.d.). Pyridin-3-ylmethyl. Link
Propiedades
IUPAC Name |
3-methyl-5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.C2H2O4/c1-9-14-12(17-15-9)10-6-16(7-10)8-11-4-2-3-5-13-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKMITUOVDABRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

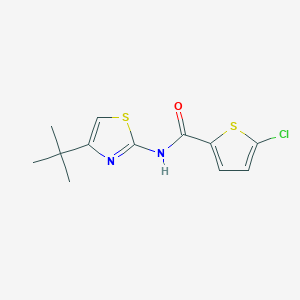


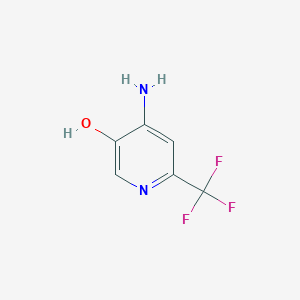
![N-[Cyano-(2-methoxyphenyl)methyl]-6-ethyl-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B2639270.png)
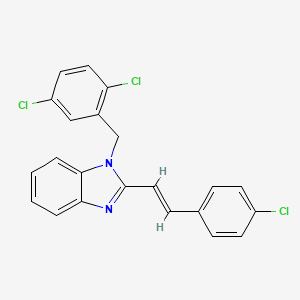

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2639274.png)

![2-benzamido-N-(4-carbamoylphenyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2639279.png)
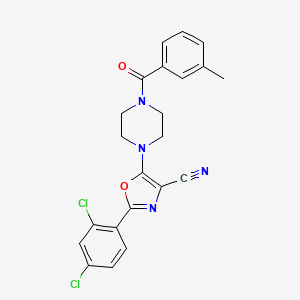
![ethyl 2-[1-(3-nitrophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate](/img/structure/B2639283.png)

